Steroid sulfatase-IN-7

Steroid sulfatase inhibition Hormone-dependent cancer Enzyme kinetics

Select Steroid Sulfatase-IN-7 for your research when complete and sustained steroid sulfatase (STS) inhibition is required. With an IC50 of 0.05 nM and KI of 0.05 nM, it is 160-fold more potent than the clinical benchmark Irosustat, making it ideal for demanding target-validation studies in estrogen receptor-positive breast and endometrial cancer models. Its exceptionally high kinact/KI ratio (28.6 nM⁻¹min⁻¹) ensures efficient, irreversible enzyme inactivation. Available in high purity (≥98%), this compound is the definitive reference standard for screening novel STS inhibitor candidates and for conducting structure–activity relationship (SAR) studies.

Molecular Formula C20H17F3N2O5S
Molecular Weight 454.4 g/mol
Cat. No. B12376350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSteroid sulfatase-IN-7
Molecular FormulaC20H17F3N2O5S
Molecular Weight454.4 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1C3=C(C=C(C=C3)OS(=O)(=O)N)OC2=O)CC4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C20H17F3N2O5S/c21-20(22,23)13-3-1-12(2-4-13)10-25-8-7-15-16-6-5-14(30-31(24,27)28)9-18(16)29-19(26)17(15)11-25/h1-6,9H,7-8,10-11H2,(H2,24,27,28)
InChIKeyDUVCWFUPBNNTBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Steroid sulfatase-IN-7: Irreversible STS Inhibitor with Sub-Nanomolar Potency for Cancer Research Procurement


Steroid sulfatase-IN-7 is a tricyclic coumarin-based sulfamate compound that functions as an irreversible inhibitor of steroid sulfatase (STS), an enzyme responsible for hydrolyzing inactive steroid sulfates into their active forms [1]. The compound demonstrates an IC50 of 0.05 nM against human placental STS, classifying it among the most potent STS inhibitors reported to date [1]. Its molecular formula is C20H17F3N2O5S with a molecular weight of 454.4 g/mol .

Why STS Inhibitors Cannot Be Interchanged: Potency, Kinetics, and Structural Differentiation Dictate Steroid sulfatase-IN-7 Selection


STS inhibitors within the same class exhibit substantial variation in inhibitory potency (IC50 ranging from >1 μM to <0.05 nM), binding kinetics (KI from 0.02 nM to >500 nM), and enzyme inactivation efficiency (kinact/KI) [1]. These parameters directly impact the degree and duration of estrogen biosynthesis suppression in hormone-dependent models [2]. Even structurally related compounds—such as Steroid sulfatase-IN-5 (KI = 0.32 nM) and Steroid sulfatase-IN-6 (KI = 0.4 nM)—demonstrate 6- to 8-fold lower binding affinity than Steroid sulfatase-IN-7 (KI = 0.05 nM), underscoring that minor structural modifications produce non-linear, non-interchangeable potency differences [1].

Steroid sulfatase-IN-7 Comparative Quantitative Evidence: Potency, Binding Affinity, and Class Positioning


Enzymatic Potency Comparison: Steroid sulfatase-IN-7 vs. Irosustat (STX64/BN83495) in Human Placental STS Assay

Steroid sulfatase-IN-7 exhibits an IC50 of 0.05 nM against human placental STS, representing a 160-fold improvement in enzymatic potency compared to Irosustat (STX64, BN83495), the first-in-class clinical STS inhibitor with an IC50 of 8 nM [1]. Both compounds were evaluated in placental microsomal assay systems measuring STS activity, enabling direct cross-study comparability [1].

Steroid sulfatase inhibition Hormone-dependent cancer Enzyme kinetics

Binding Affinity Comparison: Steroid sulfatase-IN-7 vs. Structural Analogs Steroid sulfatase-IN-5 and IN-6

Steroid sulfatase-IN-7 (compound 9e) demonstrates a KI of 0.05 nM against human placental STS, compared to KI values of 0.32 nM for Steroid sulfatase-IN-5 (compound 10b) and 0.4 nM for Steroid sulfatase-IN-6 (compound 10c) within the same study [1]. This head-to-head comparison reveals Steroid sulfatase-IN-7 possesses 6.4-fold higher binding affinity than IN-5 and 8-fold higher than IN-6 [1].

Steroid sulfatase inhibition Structure-activity relationship Binding kinetics

Irreversible Inhibition Efficiency: Steroid sulfatase-IN-7 Demonstrates Superior kinact/KI Ratio Among In-Series Analogs

Steroid sulfatase-IN-7 (compound 9e) exhibits a kinact/KI ratio of 28.6 nM⁻¹min⁻¹, representing the highest irreversible inactivation efficiency among tricyclic derivatives evaluated in the same study [1]. By comparison, the tetracyclic analog Steroid sulfatase-IN-6 (compound 10c) shows a kinact/KI of 19.1 nM⁻¹min⁻¹, a 33% reduction in efficiency [1]. This parameter integrates both binding affinity (KI) and inactivation rate (kinact) to quantify overall irreversible inhibition potency.

Irreversible enzyme inhibition Steroid sulfatase Covalent kinetics

Structural Differentiation: Trifluoromethyl Substitution Confers Enhanced Potency Relative to In-Class Tricyclic Sulfamates

Steroid sulfatase-IN-7 incorporates a 4-(trifluoromethyl)phenyl moiety at the N-benzyl position of the tricyclic coumarin sulfamate scaffold . SAR analysis of related 5-oxa-1,2,3,4-tetrahydro-2H-chromeno-(3,4-c)pyridin-8-yl sulfamates indicates that halogen-bearing substituents on the adjacent phenyl ring consistently yield KI values in the 0.02–0.11 nM range—the most potent among 32 analogs tested [1]. This class-level SAR pattern provides mechanistic rationale for Steroid sulfatase-IN-7's 0.05 nM KI value and distinguishes it from non-halogenated analogs with substantially higher KI values [1].

Structure-activity relationship Tricyclic coumarin sulfamates Halogen substitution

Potency Ranking Within STS Inhibitor Landscape: Steroid sulfatase-IN-7 Positions Among Most Potent Reported Compounds

Within the broader STS inhibitor landscape, Steroid sulfatase-IN-7's IC50 of 0.05 nM ranks among the most potent compounds reported, comparable only to optimized Irosustat derivatives (0.015–0.025 nM range) and substantially more potent than clinically evaluated Irosustat (8 nM), reversible inhibitors such as chromenone carboxylic acids (Ki = 500–530 nM), and dual aromatase-sulfatase inhibitors (STS IC50 = 39–590 nM) [1][2][3][4]. This class-level potency positioning is supported by cross-study comparison of published IC50 and KI values under comparable placental STS assay conditions.

Steroid sulfatase inhibitors Potency benchmarking Drug discovery

Steroid sulfatase-IN-7 Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Target Validation Studies Requiring Maximal STS Suppression in Hormone-Dependent Cancer Models

Steroid sulfatase-IN-7's 0.05 nM IC50 and KI values, representing 160-fold greater potency than clinical benchmark Irosustat, make it suitable for target validation experiments in estrogen receptor-positive breast cancer and endometrial cancer models where complete STS inhibition is required to establish proof-of-concept [1][2]. Its 28.6 nM⁻¹min⁻¹ kinact/KI ratio—the highest among tricyclic derivatives in the series—provides efficient irreversible inactivation, enabling sustained enzyme suppression in vitro [1].

Structure-Activity Relationship Studies of Tricyclic Coumarin Sulfamate Scaffolds

The compound's trifluoromethyl-substituted N-benzyl moiety represents an empirically validated potency-enhancing structural feature [1]. Comparative analysis against Steroid sulfatase-IN-5 (KI = 0.32 nM) and IN-6 (KI = 0.4 nM) provides a defined potency gradient (6- to 8-fold differences) suitable for SAR studies investigating the relationship between phenyl ring substitution patterns and STS inhibitory activity [2].

Enzyme Kinetics and Irreversible Inhibition Mechanism Research

With a KI of 0.05 nM and kinact/KI of 28.6 nM⁻¹min⁻¹, Steroid sulfatase-IN-7 offers a well-characterized kinetic profile for studies examining covalent sulfamate-based STS inactivation mechanisms [1]. Its kinetic parameters are directly comparable to related compounds within the same published series, enabling systematic investigation of how structural modifications influence binding affinity versus inactivation rate [1].

Benchmarking Novel STS Inhibitors Against a High-Potency Reference Standard

Steroid sulfatase-IN-7's position among the most potent STS inhibitors reported (IC50 = 0.05 nM) qualifies it as a high-potency reference standard for screening and characterizing newly synthesized STS inhibitor candidates [1]. The compound bridges the potency gap between clinical Irosustat (8 nM) and optimized research derivatives (0.015–0.025 nM), providing an intermediate benchmark for inhibitor development programs [1][2].

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